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molecular formula C7H7ClN2O2 B1432355 2-Chloro-4-(oxetan-3-yloxy)pyrimidine CAS No. 1312537-51-1

2-Chloro-4-(oxetan-3-yloxy)pyrimidine

Cat. No. B1432355
M. Wt: 186.59 g/mol
InChI Key: FXBHSVANXYBJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759366B2

Procedure details

To a suspension of oxetan-3-ol (100 mg, 1.35 mmol) in tetrahydrofuran (1 mL) and N,N-dimethylformamide (1 mL) was added 60% sodium hydride in mineral oil (81 mg, 2.03 mmol). The mixture was stirred for 30 minutes at room temperature. The reaction was then cooled to 0° C. and a solution of 2,4-dichloropyrimidine (300 mg, 2.03 mmol) in tetrahydrofuran (1 mL) and N,N′-dimethylformamide (1 mL) was added. The mixture was warmed to room temperature and stirred for 24 h. The reaction was then diluted with ethyl acetate (20 mL) and washed with 1:1 water:brine (3×40 mL). The organic extracts were dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue was purified by Chromatography on silica gel (10-60% ethyl acetate in hexanes) to afford 2-chloro-4-(oxetan-3-yloxy)pyrimidine (91 mg, 0.49 mmol, 36% yield) as a white solid. MS ESI: [M+H]+ m/z 186.8.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
81 mg
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][CH:3]([OH:5])[CH2:2]1.[H-].[Na+].[Cl:8][C:9]1[N:14]=[C:13](Cl)[CH:12]=[CH:11][N:10]=1>O1CCCC1.CN(C)C=O.C(OCC)(=O)C>[Cl:8][C:9]1[N:14]=[C:13]([O:5][CH:3]2[CH2:4][O:1][CH2:2]2)[CH:12]=[CH:11][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
O1CC(C1)O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
81 mg
Type
reactant
Smiles
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 24 h
Duration
24 h
WASH
Type
WASH
Details
washed with 1:1 water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by Chromatography on silica gel (10-60% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=N1)OC1COC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.49 mmol
AMOUNT: MASS 91 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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